molecular formula C17H18N4O B2520567 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide CAS No. 1797679-57-2

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide

Cat. No.: B2520567
CAS No.: 1797679-57-2
M. Wt: 294.358
InChI Key: HDRNMVPRFTWNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Antiulcerogenic Properties

Research on pyrazolo[1,5-a]pyrimidine derivatives has shown significant anti-inflammatory properties without the ulcerogenic activity commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). One study highlighted the synthesis of pyrazolo[1,5-a]pyrimidines aiming to explore the relationship between structural modifications and their anti-inflammatory properties. Notably, a derivative exhibited higher activity and a better therapeutic index than traditional NSAIDs, such as phenylbutazone and indomethacin, while being devoid of ulcerogenic activity, suggesting antiulcerogenic properties as well (Auzzi et al., 1983).

Phosphodiesterase Inhibitors

Another application involves the inhibition of phosphodiesterase (PDE), where pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of PDE1. These inhibitors hold potential for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases, including schizophrenia and Alzheimer's disease. A clinical candidate from this research, ITI-214, demonstrated picomolar inhibitory potency for PDE1 and showed efficacy in vivo, indicating its potential for broader CNS and non-CNS disorder treatment applications (Li et al., 2016).

Antimicrobial and Antitumor Activities

Further studies on pyrazolo[1,5-a]pyrimidine derivatives have uncovered their potential as antimicrobial and antitumor agents. Specific derivatives have shown promising antimicrobial activity against Gram-positive bacteria and pathogenic fungi, as well as antitumor activity, highlighting their potential in developing new therapeutic agents for treating infectious diseases and cancer (Aggarwal et al., 2014; Riyadh, 2011).

Adenosine Receptor Antagonists

Pyrazolo[1,5-a]pyrimidines have also been explored as adenosine receptor antagonists, with studies identifying potent and selective antagonists for the human A3 adenosine receptor. These compounds have applications in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity, suggesting their potential in treating neurological conditions (Squarcialupi et al., 2013).

Future Directions

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . This could potentially raise our standard of living by exploiting the beneficial properties of such materials .

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-3-15(13-7-5-4-6-8-13)17(22)19-14-10-18-16-9-12(2)20-21(16)11-14/h4-11,15H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRNMVPRFTWNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.